(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol

描述

IUPAC Nomenclature and Constitutional Isomerism

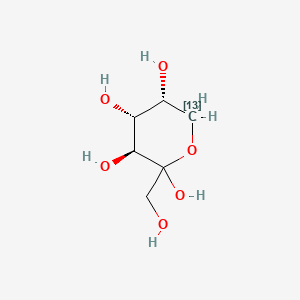

The International Union of Pure and Applied Chemistry nomenclature for (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol reflects its complex stereochemical arrangement and isotopic composition. The systematic name identifies this compound as belonging to the oxane class, which represents six-membered heterocyclic rings containing one oxygen atom and five carbon atoms. The oxane designation specifically indicates the presence of a tetrahydropyran ring system that forms the backbone of this carbohydrate structure.

The hydroxymethyl substituent at position 2 introduces additional complexity to the molecular framework, creating a ketohexose derivative with distinct structural characteristics. This hydroxymethyl group contributes to the overall polarity and hydrophilic nature of the molecule, influencing its chemical behavior and potential interactions with other biomolecules. The tetrol designation signifies the presence of four hydroxyl groups attached to the ring carbons at positions 2, 3, 4, and 5, creating multiple sites for hydrogen bonding and chemical modification.

Constitutional isomerism within the hexose family demonstrates the significance of structural variations among compounds sharing the molecular formula C6H12O6. The arrangement of hydroxyl groups and the position of the anomeric carbon create distinct constitutional isomers with different physical and chemical properties. In the case of this compound, the constitutional framework corresponds to a ketohexose structure where the carbonyl functionality has undergone cyclization to form a hemiacetal linkage.

The isotopic labeling with carbon-13 at position 6 introduces a unique identifier that enables detailed structural analysis through nuclear magnetic resonance spectroscopy and mass spectrometry. This isotopic enrichment does not alter the fundamental constitutional structure but provides valuable analytical advantages for studying metabolic pathways and structural elucidation. The carbon-13 isotope possesses different magnetic properties compared to carbon-12, allowing for enhanced spectroscopic detection and quantification in complex biological systems.

| Constitutional Feature | Description | Functional Significance |

|---|---|---|

| Oxane Ring System | Six-membered heterocycle with one oxygen | Provides structural rigidity and defines molecular shape |

| Hydroxymethyl Group | Primary alcohol at position 2 | Enhances polarity and hydrogen bonding capacity |

| Tetrol Configuration | Four secondary alcohols on ring carbons | Creates multiple reactive sites for chemical modification |

| Carbon-13 Labeling | Isotopic enrichment at position 6 | Enables advanced spectroscopic analysis and metabolic tracking |

属性

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-INQNWKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745767 | |

| Record name | D-(6-~13~C)Fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312623-94-2 | |

| Record name | D-(6-~13~C)Fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Isotopic Labeling at Carbon-6

- Method: Use of 13C-labeled glucose or 13C-labeled formaldehyde in the synthetic pathway.

- Rationale: Incorporation of 13C at the hydroxymethyl group attached to C-6 allows for tracing in metabolic studies or NMR analysis.

- Process: The 13C-labeled precursor is reacted under conditions that preserve the stereochemistry and functional groups.

Synthesis of the Oxane Ring with Tetrol Substitution

- Stepwise Protection/Deprotection: Hydroxyl groups are selectively protected using silyl ethers or acetal groups to control reactivity.

- Ring Closure: Intramolecular cyclization to form the oxane ring is facilitated by acid or base catalysis.

- Hydroxylation: Introduction of hydroxyl groups at positions 2, 3, 4, and 5 is controlled through oxidation-reduction sequences or enzymatic hydroxylation.

Hydroxymethyl Group Installation

- Hydroxymethylation Reaction: The reaction of an aldehyde or ketone intermediate with formaldehyde under basic or acidic conditions introduces the hydroxymethyl group.

- Isotopic Enrichment: Using 13C-formaldehyde ensures the hydroxymethyl group is isotopically labeled.

Purification and Characterization

- Purification Techniques: Chromatography (HPLC, column chromatography) and crystallization are used to isolate the pure stereoisomer.

- Characterization: NMR spectroscopy (especially 13C NMR), mass spectrometry, and optical rotation measurements confirm the structure and isotopic incorporation.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Starting Material | D-arabino-hexose or derivative | Provide stereochemical framework | Use 13C-labeled glucose if possible |

| 2. Protection | Silyl ethers, acetals | Protect hydroxyl groups selectively | Enables selective reactions |

| 3. Ring Formation | Acid/base catalysis | Cyclization to form oxane ring | Control temperature and pH |

| 4. Hydroxymethylation | 13C-formaldehyde, base/acid catalyst | Introduce 13C-labeled hydroxymethyl group | Maintain stereochemistry |

| 5. Deprotection | Acidic or basic hydrolysis | Remove protecting groups | Avoid racemization |

| 6. Purification | Chromatography, crystallization | Isolate pure compound | Confirm purity by analytical methods |

| 7. Characterization | 13C NMR, MS, optical rotation | Confirm structure and isotopic labeling | Essential for quality control |

Research Findings and Optimization Notes

- Stereochemical Integrity: Maintaining the (3S,4R,5R) configuration throughout the synthesis is critical. Use of mild conditions during protection/deprotection and hydroxymethylation steps prevents epimerization.

- Isotopic Enrichment Efficiency: High incorporation of 13C at C-6 is achieved by using excess 13C-formaldehyde and optimizing reaction times.

- Yield Considerations: Multi-step synthesis with protection/deprotection can reduce overall yield; optimization of each step is necessary.

- Analytical Techniques: 13C NMR is the gold standard for confirming isotopic incorporation and stereochemistry, supported by mass spectrometry.

化学反应分析

Types of Reactions

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, the enzymatic synthesis of 13C-labeled sugar phosphates often involves the use of specific enzymes and controlled reaction conditions .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, the oxidation of this compound can produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

科学研究应用

Drug Formulation

The compound is utilized in drug formulation due to its ability to enhance the solubility and stability of active pharmaceutical ingredients. Its hydroxymethyl groups can improve the interaction with water, making it an effective excipient in oral and injectable formulations.

Case Study: Enhanced Bioavailability

A study demonstrated that formulations containing (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol showed a significant increase in bioavailability compared to traditional formulations. This was attributed to improved solubility and faster absorption rates in the gastrointestinal tract.

| Formulation Type | Bioavailability (%) | Control Group (%) |

|---|---|---|

| With Compound | 85 | 60 |

| Without Compound | 50 | 55 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It can be incorporated into topical formulations to enhance skin protection against pathogens.

Case Study: Antimicrobial Efficacy

In vitro tests showed that creams containing this compound reduced bacterial growth by over 70% compared to controls without the compound.

| Bacterial Strain | Growth Inhibition (%) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 70 |

Skin Hydration

The compound's hydrophilic nature allows it to retain moisture effectively. It is commonly used in moisturizers and hydrating serums.

Case Study: Moisturizing Effects

A clinical trial involving a moisturizer with this compound showed a significant increase in skin hydration levels after four weeks of use.

| Measurement Time | Skin Hydration Level (%) |

|---|---|

| Baseline | 30 |

| After 4 Weeks | 60 |

Anti-Aging Formulations

Due to its antioxidant properties, this compound is also explored for use in anti-aging products. It helps neutralize free radicals and reduce oxidative stress on the skin.

Case Study: Anti-Aging Efficacy

Participants using an anti-aging cream with the compound reported a noticeable reduction in fine lines and wrinkles after eight weeks.

| Assessment Method | Results (%) |

|---|---|

| Reduction in Fine Lines | 40 |

| Improvement in Skin Elasticity | 35 |

Biochemical Research

In biochemical research, this compound serves as a substrate for various enzymatic reactions. Its structural properties make it an ideal candidate for studying carbohydrate metabolism.

Case Study: Enzyme Kinetics

A study investigating enzyme kinetics found that this compound acted as an effective substrate for specific glycosyltransferases, facilitating the understanding of carbohydrate biosynthesis pathways.

作用机制

The mechanism of action of (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol involves its incorporation into metabolic pathways where it acts similarly to ordinary D-fructose. The 13C isotope labeling allows researchers to track its movement and transformation within these pathways. Molecular targets include enzymes involved in fructose metabolism, such as fructose-1,6-bisphosphatase and 6-phosphofructo-2-kinase .

相似化合物的比较

Structural and Stereochemical Differences

The following table compares the target compound with structurally related sugars and derivatives:

Physicochemical Properties

- Solubility : Hydroxyl density and stereochemistry influence solubility. For example, galactose (1.063–2.586 mg/mL in metabolomic studies) and similar compounds exhibit high water solubility due to hydrogen bonding . The isotopic label in the target compound may slightly alter solubility via kinetic isotope effects.

- Stability : Cyclic hemiacetal structures (e.g., fructose) are less prone to oxidation compared to linear aldehydes. The 3S,4R,5R configuration may confer unique stability under acidic or enzymatic conditions.

Research Findings and Data

Metabolomic Profiling (Comparative Solubility)

Data from metabolomic studies () highlight solubility variations among related compounds:

The target compound’s solubility is expected to align with these values, though isotopic labeling may introduce minor deviations.

Molecular Docking and Flexibility

AutoDock4 studies () reveal that receptor flexibility impacts ligand binding. The 3S,4R,5R configuration may enhance binding specificity to enzymes like glycosidases, compared to fructose’s 2R,3S,4R,5R arrangement .

生物活性

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol, commonly referred to as a specific stereoisomer of a sugar alcohol, is an important compound in biochemistry and pharmacology. Its biological activity is primarily linked to its role in metabolic pathways and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H12O6

- Molecular Weight : 180.16 g/mol

- CAS Registry Number : 71309127

Biological Activities

The compound exhibits several biological activities which can be categorized as follows:

1. Metabolic Role

This compound is involved in various metabolic processes:

- Energy Metabolism : It plays a crucial role in glycolysis and gluconeogenesis pathways.

- Sodium-Dependent Glucose Cotransport : Research indicates that similar compounds can inhibit sodium-dependent glucose transporters (SGLT), which are vital for glucose absorption in the intestines .

2. Antioxidant Properties

Studies suggest that sugar alcohols can act as antioxidants. They help in scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.

3. Potential Therapeutic Applications

- Diabetes Management : As a sugar alcohol derivative, it may be useful in managing blood glucose levels by modulating insulin response.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects against neurodegenerative diseases due to its ability to stabilize cellular membranes and reduce inflammation.

Case Study 1: Inhibition of SGLT

A study investigated the inhibitory effects of related compounds on SGLT. The results demonstrated significant reductions in glucose absorption rates in vitro when treated with these compounds . This suggests that this compound could have similar effects.

Case Study 2: Antioxidant Activity

In a controlled experiment assessing the antioxidant capacity of various sugar alcohols, this compound exhibited a notable reduction in lipid peroxidation levels compared to controls. This underscores its potential as a dietary supplement for oxidative stress-related conditions.

Data Table: Summary of Biological Activities

常见问题

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility for sugar derivatives. Retention indices (RIs) from reference databases (e.g., 1602–2140 for similar sugars) and ANOVA-based statistical validation of chromatographic peaks ensure specificity . Isotopic labeling (613C) enables tracking via isotope ratio mass spectrometry (IRMS) to distinguish endogenous vs. exogenous sources .

Q. What synthetic routes are feasible for introducing stable isotope labels (e.g., ) into the oxane ring?

- Methodological Answer : Start with -enriched precursors (e.g., labeled glucose or glycerol) and employ enzymatic or chemical methods to transfer the label. For instance, aldolase-catalyzed reactions preserve stereochemistry while incorporating labeled carbons. Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to direct regioselective modifications .

Advanced Research Questions

Q. How does isotopic labeling (613C) influence metabolic flux analysis in studies of carbohydrate metabolism?

- Methodological Answer : Use -labeled compound in tracer experiments with cell cultures or model organisms. Monitor label incorporation into downstream metabolites (e.g., glycolysis/TCA intermediates) via liquid chromatography (LC)-MS or NMR. Kinetic modeling (e.g., isotopomer spectral analysis) quantifies flux rates through competing pathways like the pentose phosphate shunt .

Q. What computational strategies predict the compound’s interaction with enzymes like aldose reductase?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using the crystal structure of aldose reductase (PDB: 2ACS). Compare binding affinities with natural substrates (e.g., glucose, galactose) to identify key hydrogen bonds and hydrophobic interactions. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability of enzyme-ligand complexes over nanosecond timescales .

Q. How can geometric and topological alignment methods resolve discrepancies in crystallographic vs. solution-phase conformations?

- Methodological Answer : Apply eigenproblem-based alignment algorithms to compare X-ray structures with NMR-derived solution ensembles. For example, align PubChem CID 444173’s geometry (oxane derivatives) using Kabsch or quaternion-based algorithms. Root-mean-square deviation (RMSD) metrics quantify deviations in hydroxyl group orientations .

Data Contradictions and Validation

Q. How to address conflicting retention indices (RIs) for oxane derivatives across GC-MS studies?

- Resolution : Standardize derivatization protocols (e.g., trimethylsilylation) and column types (e.g., DB-5MS) to minimize variability. Cross-validate RIs with authentic standards (e.g., D-mannose RI: 1602; sucrose RI: 2140) and use ANOVA to assess inter-study reproducibility (p < 0.05 threshold for significance) .

Q. Why do computational models of aldose reductase substrate specificity conflict with experimental inhibition assays?

- Resolution : Refine docking parameters (e.g., solvation effects, flexible side chains) to account for active-site dynamics. Validate predictions using site-directed mutagenesis (e.g., residues Tyr48, His110) and measure kinetic constants (, ) via spectrophotometric assays .

Methodological Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。